N-cyclohexyl-N-methyl-2-(methylamino)acetamide
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Overview
Description
N-cyclohexyl-N-methyl-2-(methylamino)acetamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-2-(methylamino)acetamide typically involves the reaction of cyclohexylamine with methylamine and acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-2-(methylamino)acetamide undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-cyclohexyl-N-methyl-2-(methylamino)acetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-methylcyclohexylamine: A related compound with similar structural features but different functional groups.
N-cyclohexyl-N-methylbenzylamine: Another similar compound used in organic synthesis and industrial applications.
Uniqueness
N-cyclohexyl-N-methyl-2-(methylamino)acetamide is unique due to its specific combination of cyclohexyl and methylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-(methylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-8-10(13)12(2)9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZHAZBHZDELOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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